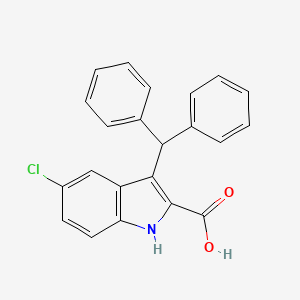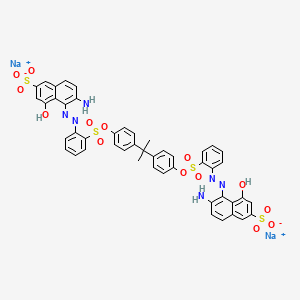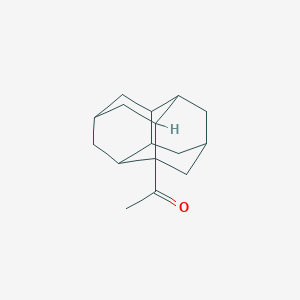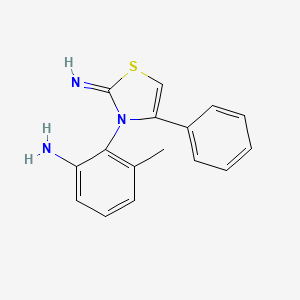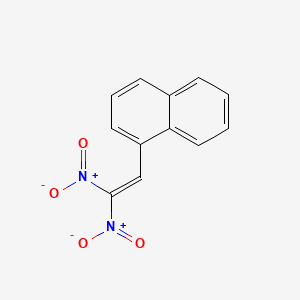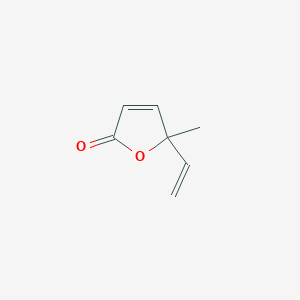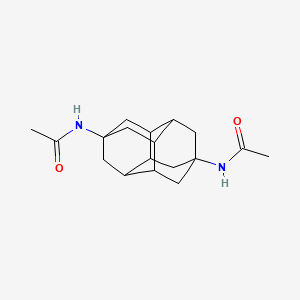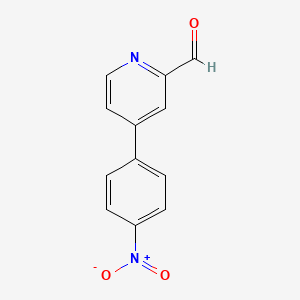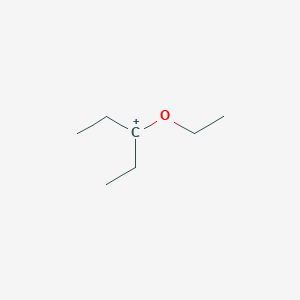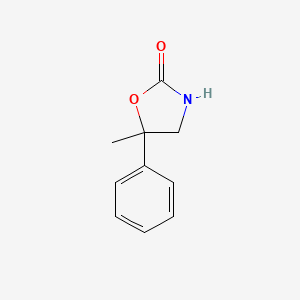![molecular formula C16H10Si B14637419 5,5-Diethynyl-5H-dibenzo[b,d]silole CAS No. 55002-72-7](/img/structure/B14637419.png)
5,5-Diethynyl-5H-dibenzo[b,d]silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethynyl-5H-dibenzo[b,d]silole is a compound with the molecular formula C16H10Si.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethynyl-5H-dibenzo[b,d]silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dibenzosilole derivative, which is then subjected to ethynylation reactions using reagents such as acetylene or ethynyl halides in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
5,5-Diethynyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or organometallic compounds.
科学的研究の応用
5,5-Diethynyl-5H-dibenzo[b,d]silole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron transport properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
作用機序
The mechanism of action of 5,5-Diethynyl-5H-dibenzo[b,d]silole involves its interaction with various molecular targets and pathways. In organic electronics, it acts as an electron transport material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
類似化合物との比較
Similar Compounds
- 5,5-Diphenyl-5H-dibenzo[b,d]silole
- 5,5-Dioctyl-5H-dibenzo[b,d]silole
- 5,5-Dihexyl-5H-dibenzo[b,d]silole
Uniqueness
5,5-Diethynyl-5H-dibenzo[b,d]silole is unique due to its ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
特性
CAS番号 |
55002-72-7 |
|---|---|
分子式 |
C16H10Si |
分子量 |
230.33 g/mol |
IUPAC名 |
5,5-diethynylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C16H10Si/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1-2,5-12H |
InChIキー |
LSWRPIRTKYGTFU-UHFFFAOYSA-N |
正規SMILES |
C#C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


